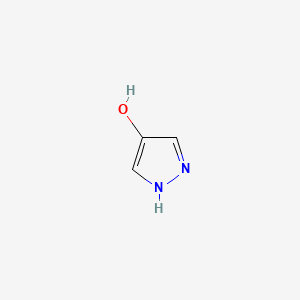

1H-Pyrazol-4-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Pyrazol-4-ol derivatives involves various strategies, including Claisen condensation, cyclization, and deamination reactions. One improved synthesis method for related compounds, such as 1H-pyrazole-4-carboxylic acid, reports a yield increase to 97.1% using ethyl cyanoacetate and triethyl orthoformate (Dong, 2011). Another approach describes the utilization of pyridinium p-toluenesulfonate for the synthesis of diaryl-pyrazolo derivatives, showcasing the versatility of 1H-Pyrazol-4-ol in synthesizing COX-2 inhibitors (Patel et al., 2004).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazol-4-ol derivatives has been characterized by various spectroscopic methods, including IR, NMR, and X-ray diffraction. For instance, a study on the pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole provides detailed insights into its molecular geometry and vibrational frequencies, highlighting the compound's structural features (Evecen et al., 2016).

Chemical Reactions and Properties

1H-Pyrazol-4-ol derivatives participate in various chemical reactions, including cyclocondensation and Knoevenagel-Michael reactions. These reactions are utilized for the synthesis of complex molecules with potential biological activities. For example, a novel synthesis of 1,3,4,5-tetrasubstituted pyrazoles demonstrates the compound's fluorescence properties and high quantum yields, indicative of its potential in materials science (Willy & Müller, 2011).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1H-Pyrazol-4-ol, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its applications in synthesis and drug design. The compound's role as a building block for synthesizing more complex molecules showcases its versatility and reactivity. For instance, the efficient synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) using ceric ammonium nitrate highlights the chemical reactivity of 1H-Pyrazol-4-ol derivatives (Sujatha et al., 2009).

Aplicaciones Científicas De Investigación

Tautomerism and Structural Analysis : Arbačiauskienė et al. (2018) investigated the tautomerism of N-substituted pyrazolones, specifically focusing on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one and its existence predominantly as 1H-pyrazol-3-ol molecule pairs in nonpolar solvents. This research contributes to a deeper understanding of the structural properties of pyrazol derivatives (Arbačiauskienė et al., 2018).

COX-2 Inhibition for Therapeutic Applications : Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors, indicating their potential use in therapeutic applications, particularly in the treatment of inflammation and related disorders (Patel et al., 2004).

Catalysis in Organic Synthesis : Arbačiauskienė et al. (2009) used 1-phenyl-1H-pyrazol-3-ol as a synthon for the preparation of various 1-phenyl-1H-pyrazole derivatives, demonstrating its utility in catalysis and organic synthesis (Arbačiauskienė et al., 2009).

Potential Antipsychotic Agents : Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as novel potential antipsychotic agents, highlighting their role in pharmacological research and potential therapeutic applications (Wise et al., 1987).

Biological Activities : Küçükgüzel & Şenkardeş (2015) reviewed the structures and biological activities of 1H-pyrazoles, including their use in developing novel compounds with a wide range of pharmacological activities (Küçükgüzel & Şenkardeş, 2015).

Antibacterial Activity : Bhavanarushi et al. (2013) synthesized 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives and evaluated their antibacterial activity, demonstrating their potential in the development of new antibacterial agents (Bhavanarushi et al., 2013).

Antioxidant and Cell Proliferative Effects : Joseph (2018) synthesized and characterized a 4-nitrophenyl derivative containing the 1H-pyrazol-5-ol moiety, assessing its antibacterial, antioxidant, and cell proliferative effects, indicating its potential in biomedical research (Joseph, 2018).

Prostate Cancer Antigen Inhibitors : Nakao et al. (2014) synthesized 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as inhibitors of prostate cancer antigen-1, highlighting their potential in anti-cancer drug development (Nakao et al., 2014).

Corrosion Inhibition : Singh et al. (2020) explored the synthesis and application of pyrazol derivatives for corrosion inhibition in the petroleum industry, demonstrating their utility in industrial applications (Singh et al., 2020).

Synthesis and Characterization in Crystal Technology : Vyas et al. (2012) focused on the synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals, indicating its importance in crystal research and technology (Vyas et al., 2012).

Safety And Hazards

Direcciones Futuras

The future directions of research on 1H-Pyrazol-4-ol and its derivatives are promising. Many scientists around the globe are continuing to study this functional scaffold and find new and improved applications . The synthesis and properties of different pyrazole derivatives, mainly reported from 2017–present, are being highlighted .

Propiedades

IUPAC Name |

1H-pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUABWYBFARJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197526 | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazol-4-ol | |

CAS RN |

4843-98-5 | |

| Record name | 1H-Pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)